2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid is a spirocyclic compound featuring:
- A 9-oxa-2-azaspiro[5.5]undecane core, which consists of two fused rings (six- and five-membered) with oxygen at position 9 and nitrogen at position 2.
- A tert-butoxycarbonyl (Boc) group at the nitrogen atom (position 2), serving as a protective group for amines.
- A carboxylic acid substituent at position 3, enhancing solubility and enabling further functionalization.
This compound’s spirocyclic architecture and functional groups make it valuable in medicinal chemistry, particularly for modulating pharmacokinetic properties or as an intermediate in peptide synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-15(6-8-20-9-7-15)5-4-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVVGRQOIIMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C(=O)O)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid is a spirocyclic derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure includes a spirocyclic framework that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 269.34 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.165 g/cm³ |
| Boiling Point | 400.9 °C |
| LogP | 2.577 |
| PSA (Polar Surface Area) | 66.84 Ų |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the spirocyclic framework, including those related to ciprofloxacin, exhibit significant antimicrobial properties. For instance, compounds derived from the 1-oxa-9-azaspiro[5.5]undecane structure have shown effectiveness against both gram-positive and gram-negative bacteria, particularly Acinetobacter baumannii and Bacillus cereus . The activity spectrum indicates that certain modifications to the structure can enhance potency against specific bacterial strains.
The biological activity of this compound may be attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolone antibiotics. These interactions disrupt DNA replication and transcription processes, leading to bacterial cell death . The presence of protonatable groups in the compound enhances its binding affinity to target enzymes, thereby increasing its antimicrobial efficacy.
Cytotoxicity and Anticancer Potential
In addition to antimicrobial properties, preliminary studies suggest potential anticancer activities of related compounds. For instance, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, revealing moderate inhibition rates against lung cancer cells . These findings highlight the need for further investigation into the anticancer potential of the spirocyclic derivatives.
Case Studies
- Study on Ciprofloxacin Derivatives : A study synthesized thirty-six derivatives based on the spirocyclic structure and tested them against multiple bacterial strains. Results indicated that specific derivatives exhibited equal or higher potency than ciprofloxacin against Acinetobacter baumannii .
- Anticancer Evaluation : Research involving derivatives showed moderate cytotoxicity against A549 lung cancer cells with inhibition percentages ranging from 12% to 26%. This suggests that modifications in the chemical structure could enhance anticancer activity .
Comparison with Similar Compounds
Structural Analogs with Varied Spiro Ring Systems
9-[(tert-Butoxy)carbonyl]-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
- CAS : 1638771-27-3 ()
- Molecular Formula: C₁₃H₂₃NO₄
- Key Differences :
- Ring System : 2-oxa-9-azaspiro[5.5]undecane (oxygen at position 2, nitrogen at 9 vs. the target’s 9-oxa-2-aza configuration).
- Substituents : Identical Boc and carboxylic acid groups but positioned on different atoms.
9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
- CAS : 1160246-98-9 ()
- Molecular Formula: C₁₅H₂₅NO₅
- Key Differences :
- Molecular Weight : 299.36 g/mol (vs. ~299–327 g/mol for related compounds).
- Substituent Position : Similar to the above analog but with a longer carbon chain or additional methyl groups.
C. N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine ()
- Molecular Formula : C₁₆H₂₆N₂OS₂
- Key Differences :
- Ring System : 1-oxa-4-azaspiro[5.5]undecane (oxygen at position 1, nitrogen at 4).
- Substituents : Thiophene and methylthioethyl groups instead of Boc and carboxylic acid.
- Implications : The sulfur-containing substituents and altered ring positions likely confer distinct electronic and steric properties, influencing applications in drug discovery.
Analogs with Similar Protective Groups
Methyl (2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate (–5)
- Key Features: Contains the Boc-protected amine but lacks a spirocyclic core. Molecular Formula: C₁₃H₂₅NO₄ (estimated).
- Implications : Demonstrates the Boc group’s utility in stabilizing amines during synthesis, a feature shared with the target compound.
Spirocyclic Esters and Derivatives
Benzyl 2-oxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate ()
- Key Features :
- Ring System : 3-oxa-9-azaspiro[5.5]undecane with a benzyl ester.
- Substituents : Ketone (2-oxo) and benzyloxycarbonyl (Cbz) groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
